Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

Description

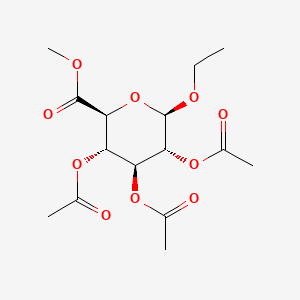

Ethyl methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate is a protected glucuronic acid derivative widely used in carbohydrate chemistry for synthesizing glycoconjugates and oligosaccharides. Its structure features a β-D-glucopyranosiduronic acid core with ethyl and methyl ester groups at the anomeric position and acetyl protecting groups at the 2-, 3-, and 4-hydroxyl positions. This compound serves as a key intermediate in glycosylation reactions due to its stability and reactivity under controlled conditions .

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3/t10-,11-,12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYBDXQVVNLNJG-XOBFJNJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661666 | |

| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77392-66-6 | |

| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a complex glycoside that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the acetylation of glucuronic acid derivatives. The compound's structure features multiple acetyl groups that enhance its solubility and reactivity. The synthesis typically involves:

- Starting Materials : Beta-D-glucopyranosiduronate and acetic anhydride or acetyl chloride.

- Reaction Conditions : The reaction is usually conducted under controlled temperature and pH to optimize yield and purity.

- Purification : Post-reaction, the product is purified using chromatography techniques.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity can be assessed using methods such as:

- DPPH Scavenging Assay : Measures the ability of the compound to donate electrons and neutralize free radicals.

- ORAC Assay : Evaluates the overall antioxidant capacity over time.

In comparative studies, compounds with similar glucuronide structures have shown varying degrees of antioxidant activity, suggesting that structural modifications influence efficacy.

Enzymatic Activity

The compound may also interact with various enzymes through glucuronidation processes. For instance, it has been observed that glucuronides can modulate the activity of certain enzymes involved in drug metabolism and detoxification pathways.

Case Studies

- Cancer Cell Lines : In vitro studies have shown that derivatives of glucuronic acid can inhibit the proliferation of cancer cell lines by interfering with metabolic pathways critical for cell growth. In one study, this compound was tested against human cancer cells, demonstrating a dose-dependent inhibition of cell viability.

- Inflammatory Models : Another study investigated its effects in models of inflammation where glucuronides were found to reduce pro-inflammatory cytokine levels significantly. This suggests potential therapeutic applications in inflammatory diseases.

Research Findings Summary

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant scavenging activity compared to controls |

| Enzymatic Inhibition | Cell Line Studies | Dose-dependent inhibition of cancer cell proliferation |

| Anti-inflammatory | Cytokine Measurement | Reduced levels of TNF-alpha and IL-6 in inflammatory models |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Methyl 2,3,4-Tri-O-acetyl-β-D-Glucopyranosiduronate

- Molecular Formula : C₂₀H₂₄O₁₀ (vs. C₁₇H₂₄O₁₀ for the ethyl methyl analogue).

- Key Differences: Substitutes the ethyl group with a benzyl group at the anomeric position. The benzyl group introduces aromaticity and steric bulk, reducing solubility in polar solvents compared to the ethyl analogue. Applications: Preferred for reactions requiring UV detection (benzyl’s chromophore) or enhanced stability in acidic conditions .

Methyl 2,3,4-Tri-O-acetyl-D-Glucopyranuronate

- Molecular Formula : C₁₃H₁₈O₁₀ (lacks the ethyl ester group).

- Key Differences: Only a methyl ester at the anomeric position, simplifying synthesis but limiting versatility in orthogonal deprotection strategies. Chromatographic Behavior: Lower Rf value (0.5 in 50% ether/hexane) compared to ethyl methyl derivatives, indicating higher polarity .

Methyl 4'-Methylumbelliferyl 2,3,4-Tri-O-acetyl-β-D-Glucopyranosiduronate

- Molecular Formula : C₂₃H₂₆O₁₂ (includes a fluorescent 4-methylumbelliferyl group).

- Key Differences :

Methyl 2,3,4-Tri-O-isobutyryl-D-Glucopyranuronate

- Molecular Formula : C₂₁H₃₂O₁₀ (isobutyryl instead of acetyl groups).

- Key Differences :

Comparative Data Table

*Estimated based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.